(S)-1-(4-Chloro-3-methylphenyl)ethanamine
Overview
Description
(S)-1-(4-Chloro-3-methylphenyl)ethanamine is a useful research compound. Its molecular formula is C9H13Cl2N and its molecular weight is 206.11. The purity is usually 95%.
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Scientific Research Applications
Chiral Ligand Synthesis
(S)-1-(4-Chloro-3-methylphenyl)ethanamine and similar compounds have been synthesized and characterized for their use as chiral, conformationally mobile ligands. These ligands form pseudo C3-symmetric complexes with metal salts like ZnII and CuII, which maintain distinct structures in both solid state and solution. This property is significant for chiroptical measurements and understanding spatial arrangements in chemical compounds (Canary et al., 1998).
Analytical Method Development
Analytical methods using high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) have been developed for determining concentrations of compounds similar to this compound in human serum. Such methods are crucial for clinical toxicology testing and understanding the pharmacokinetics of these compounds (Poklis et al., 2013).
Preparation of Enriched Ethanamine Derivatives
Studies have been conducted on the preparation of enriched N-methyl-2-(4-nitrophenoxy)-ethanamine hydrochlorides. These studies are important for understanding the properties of ethanamine derivatives and their potential applications in various fields (Yilmaz & Shine, 1988).
Synthesis of Pharmaceutical Compounds
Research has been done on synthesizing compounds like Apremilast using derivatives of ethanamine. This process demonstrates the potential of these compounds in pharmaceutical applications, especially in the treatment of conditions like psoriasis (Shan et al., 2015).
Development of Antiamoebic Agents
Ethanamine derivatives have been synthesized and evaluated for their antiamoebic activity. These compounds, after undergoing aldol condensation reactions, show promise in the treatment of amoebiasis, a parasitic infection (Zaidi et al., 2015).
Enamine Synthesis in Chromanones
Research on the synthesis of 2-(substituted amino)-3,3-dialkylchromanones using ethanamines demonstrates the utility of these compounds in organic synthesis. This synthesis pathway is key in the production of chromanones, which have various pharmaceutical applications (Dean et al., 1982).
Catalytic Activities in Alcohol Oxidation
Ethanamine-based copper(II) complexes have been synthesized and studied for their catalytic activity towards alcohol oxidation. This research opens pathways for using these complexes in industrial applications related to alcohol processing (Bhattacharjee et al., 2017).
Properties
IUPAC Name |
(1S)-1-(4-chloro-3-methylphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOSBFSBUHOOTJ-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660766 | |
Record name | (1S)-1-(4-Chloro-3-methylphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943760-74-5 | |
Record name | (1S)-1-(4-Chloro-3-methylphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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